molecular formula C24H28N4O4S B2483330 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-29-0

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2483330
CAS RN: 894888-29-0
M. Wt: 468.57
InChI Key: GBHUKCSJQIBKFN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their unique spirocyclic structures and functional groups, which contribute to a wide range of chemical and physical properties. Spirocyclic compounds have garnered interest due to their structural complexity and potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, incorporating techniques like reductive cyclization, which is a critical step in constructing the spirocyclic core. For instance, the reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent has been demonstrated for related compounds, offering insights into potential synthetic routes (Bhaskar et al., 2019).

Molecular Structure Analysis

The elucidation of molecular structures of such compounds typically relies on a combination of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS. These techniques provide detailed information on the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule.

Chemical Reactions and Properties

Chemical reactions involving this compound can highlight its reactivity towards various reagents and conditions, such as oxidative ipso-cyclization reactions that contribute to the diversity of the spirocyclic framework. Studies on copper-catalyzed oxidative ipso-cyclization of related N-(p-methoxyaryl)propiolamides with disulfides and water leading to azaspirodeca-triene-diones offer parallels for understanding its chemical behavior (Pengcheng Qian et al., 2015).

Scientific Research Applications

Synthesis and Structural Elucidation

  • A related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a ‘one-pot’ reductive cyclization method. This method involved using sodium dithionite as a reductive cyclizing agent in DMSO, highlighting a potential synthetic pathway for the target compound (Bhaskar et al., 2019).

Organometallic Synthesis

  • Research on organoiron complexes led to the synthesis of related spirocyclic compounds, suggesting potential synthetic routes for the compound . This process involved cyclization reactions starting from acids like p-methoxycinnamic acid (Pearson, 1979).

Ritter Reaction Synthesis

  • The synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones involves a reaction similar to the compound structure . This demonstrates the potential utility of the Ritter reaction in synthesizing complex spirocyclic systems (Rozhkova et al., 2013).

Internuclear Cyclisation

  • The decomposition of related diazonium salts indicates a pathway for the formation of spirocyclic compounds. This method can be relevant for synthesizing the target compound, showcasing another synthetic approach (Collington et al., 1968).

Biological Activity and Synthesis of Analogues

  • Synthesized analogues of triazolopyrimidines were evaluated for antimicrobial and antioxidant activities, suggesting potential biomedical applications for similar compounds (Gilava et al., 2020).

Anti-Inflammatory Potential

  • Novel pyrazole derivatives, including structures similar to the target compound, have been synthesized and tested for anti-inflammatory activity. This indicates potential applications in pharmaceutical research (El‐Hawash & El-Mallah, 1998).

Disease-Modifying Antirheumatic Drug (DMARD) Metabolite Synthesis

  • Metabolites of related compounds have been synthesized and evaluated for their pharmacological properties, suggesting similar potential for the compound (Baba et al., 1998).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-30-18-8-5-16(6-9-18)21-22(33-4)27-24(26-21)11-13-28(14-12-24)23(29)25-17-7-10-19(31-2)20(15-17)32-3/h5-10,15H,11-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHUKCSJQIBKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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